Cas no 22050-10-8 (5-phenylpyrrolidin-2-one)

5-phenylpyrrolidin-2-one is a versatile organic compound with a broad range of applications. It exhibits excellent stability and high purity, making it ideal for synthesis in pharmaceuticals and fine chemicals. The compound's unique cyclic structure and phenyl substituent offer significant advantages in the development of novel therapeutic agents and intermediates. Its availability and cost-effectiveness further enhance its utility in the chemical industry.
5-phenylpyrrolidin-2-one structure
5-phenylpyrrolidin-2-one structure
商品名:5-phenylpyrrolidin-2-one
CAS番号:22050-10-8
MF:C10H11NO
メガワット:161.20044
MDL:MFCD01687227
CID:271487
PubChem ID:95672

5-phenylpyrrolidin-2-one 化学的及び物理的性質

名前と識別子

    • 2-Pyrrolidinone,5-phenyl-
    • 5-phenylpyrrolidin-2-one
    • (+/-)-5-phenyl-2-pyrrolidinone
    • (+/-)-5-phenyl-2-pyrrolidone
    • (+)-5(R)-phenyl-2-pyrrolidinone
    • 5-Phenyl-2-pyrrolidinone
    • 5-Phenylpyrrolidin-2-on
    • AC1L3UUL
    • AGN-PC-00FAIT
    • BRN 0125177
    • NSC28857
    • MFCD19702219
    • SY253190
    • TVESJBDGOZUZRH-UHFFFAOYSA-N
    • 5-21-08-00087 (Beilstein Handbook Reference)
    • MFCD19701214
    • Lactam of gamma-phenyl-gamma-aminobutyric acid
    • AKOS006279846
    • SCHEMBL3584879
    • gamma-phenyl-gamma-butyrolactam
    • NSC-28857
    • 22050-10-8
    • 5-PHENYL-2-PYROLLIDINONE
    • EN300-121433
    • MFCD01687227
    • 2-Pyrrolidinone, 5-phenyl-
    • BS-13718
    • NSC 28857
    • 5-phenyl-pyrrolidin-2-one
    • SY315117
    • DTXSID501312863
    • AB88084
    • CS-0308471
    • DB-340991
    • MDL: MFCD01687227
    • インチ: InChI=1S/C10H11NO/c12-10-7-6-9(11-10)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,11,12)
    • InChIKey: TVESJBDGOZUZRH-UHFFFAOYSA-N
    • ほほえんだ: O=C1NC(CC1)C2=CC=CC=C2

計算された属性

  • せいみつぶんしりょう: 161.08413
  • どういたいしつりょう: 161.084064
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 12
  • 回転可能化学結合数: 1
  • 複雑さ: 173
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.1
  • トポロジー分子極性表面積: 29.1

じっけんとくせい

  • 密度みつど: 1.108
  • ふってん: 362.3°C at 760 mmHg
  • フラッシュポイント: 212.4°C
  • 屈折率: 1.55
  • PSA: 29.1
  • LogP: 1.96650

5-phenylpyrrolidin-2-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-121433-5.0g
5-phenylpyrrolidin-2-one
22050-10-8 95%
5.0g
$1074.0 2023-02-15
Chemenu
CM279533-1g
5-Phenylpyrrolidin-2-one
22050-10-8 95%
1g
$352 2021-08-18
Alichem
A109000089-250mg
5-Phenylpyrrolidin-2-one
22050-10-8 95%
250mg
$680.00 2023-09-02
Alichem
A109000089-1g
5-Phenylpyrrolidin-2-one
22050-10-8 95%
1g
$1685.00 2023-09-02
Aaron
AR00BGSM-250mg
5-PHENYL-2-PYROLLIDINONE
22050-10-8 98%
250mg
$167.00 2025-01-23
Enamine
EN300-121433-50mg
5-phenylpyrrolidin-2-one
22050-10-8 95.0%
50mg
$66.0 2023-10-02
Enamine
EN300-121433-1000mg
5-phenylpyrrolidin-2-one
22050-10-8 95.0%
1000mg
$371.0 2023-10-02
A2B Chem LLC
AF33882-100mg
5-Phenylpyrrolidin-2-one
22050-10-8 98%
100mg
$75.00 2024-04-20
Enamine
EN300-121433-5000mg
5-phenylpyrrolidin-2-one
22050-10-8 95.0%
5000mg
$1075.0 2023-10-02
1PlusChem
1P00BGKA-1g
5-PHENYL-2-PYROLLIDINONE
22050-10-8 98%
1g
$355.00 2025-02-25

5-phenylpyrrolidin-2-one 関連文献

5-phenylpyrrolidin-2-oneに関する追加情報

Introduction to 5-phenylpyrrolidin-2-one (CAS No. 22050-10-8)

5-phenylpyrrolidin-2-one, identified by the Chemical Abstracts Service Number (CAS No.) 22050-10-8, is a significant heterocyclic compound that has garnered considerable attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyrrolidinone class, characterized by a six-membered ring containing one nitrogen atom and a ketone functional group. The presence of a phenyl group at the 5-position of the pyrrolidinone ring imparts unique electronic and steric properties, making it a versatile scaffold for the development of various bioactive molecules.

The structural motif of 5-phenylpyrrolidin-2-one has been extensively explored in drug discovery programs due to its potential to interact with multiple biological targets. Its rigid bicyclic structure provides a stable framework for further derivatization, enabling the synthesis of libraries of compounds with tailored pharmacological profiles. Recent advances in computational chemistry and molecular modeling have facilitated the rational design of derivatives based on this core structure, enhancing the efficiency of hit identification and lead optimization processes.

In recent years, 5-phenylpyrrolidin-2-one and its derivatives have been investigated for their therapeutic potential in several disease areas. Notably, studies have highlighted its role as a precursor in the synthesis of molecules with anti-inflammatory, analgesic, and neuroprotective properties. The phenyl substituent contributes to favorable pharmacokinetic properties, such as improved solubility and metabolic stability, which are critical for drug development.

One particularly intriguing aspect of 5-phenylpyrrolidin-2-one is its interaction with biological receptors and enzymes. Research has demonstrated that structural modifications at the 2-position of the pyrrolidinone ring can modulate binding affinity to targets such as serine proteases and G protein-coupled receptors (GPCRs). This flexibility has enabled the design of potent inhibitors for therapeutic applications. For instance, derivatives of this compound have shown promise in preclinical studies as potential treatments for neurological disorders by modulating neurotransmitter release and receptor activity.

The synthesis of 5-phenylpyrrolidin-2-one typically involves multi-step organic transformations, including cyclization reactions and functional group interconversions. Modern synthetic methodologies have focused on improving yield and scalability while minimizing environmental impact. Catalytic approaches, such as transition metal-catalyzed cross-coupling reactions, have been employed to streamline the construction of the pyrrolidinone core. These advancements not only enhance the accessibility of the compound but also align with green chemistry principles by reducing waste and energy consumption.

From a medicinal chemistry perspective, 5-phenylpyrrolidin-2-one serves as a valuable building block for structure-based drug design. Its scaffold can be further functionalized to introduce diverse pharmacophores, enabling the exploration of novel therapeutic pathways. High-throughput screening (HTS) campaigns have identified several promising derivatives that exhibit enhanced biological activity compared to the parent compound. These findings underscore the importance of 5-phenylpyrrolidin-2-one as a key intermediate in modern drug discovery pipelines.

The pharmacological profile of 5-phenylpyrrolidin-2-one derivatives has been further elucidated through mechanistic studies using spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography. These studies provide critical insights into how structural variations influence binding interactions and downstream effects within biological systems. Such information is invaluable for optimizing lead compounds toward clinical readiness.

Future directions in research involving 5-phenylpyrrolidin-2-one may explore its potential in combination therapies, where it could be paired with other bioactive molecules to achieve synergistic effects. Additionally, computational modeling techniques are being leveraged to predict novel derivatives with improved pharmacokinetic properties and reduced side effects. The integration of artificial intelligence (AI) into drug discovery workflows promises to accelerate the identification of next-generation candidates based on this scaffold.

In conclusion, 5-phenylpyrrolidin-2-one (CAS No. 22050-10-8) represents a compelling pharmacological scaffold with broad applications in medicinal chemistry. Its unique structural features and modifiable nature make it an indispensable tool for developing innovative therapeutic agents. As research continues to uncover new biological targets and synthetic strategies, compounds derived from this core structure are poised to play a pivotal role in addressing unmet medical needs.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:22050-10-8)5-phenylpyrrolidin-2-one
A1080032
清らかである:99%/99%
はかる:250mg/1g
価格 ($):154.0/426.0